2-(4-Nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate

Description

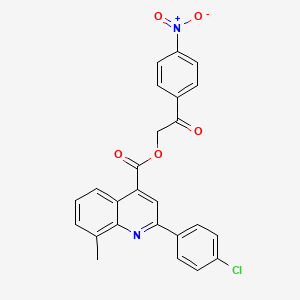

2-(4-Nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate is a synthetic quinoline derivative with a molecular formula of C₂₅H₁₇ClN₂O₅ and a molecular weight of 460.87 g/mol . The compound features a quinoline core substituted with a 4-chlorophenyl group at position 2, a methyl group at position 8, and a 4-nitrophenyl-2-oxoethyl ester at position 3. Its structure is characterized by:

- A quinoline ring system providing aromaticity and planar rigidity.

- Electron-withdrawing groups: The 4-nitrophenyl and 4-chlorophenyl substituents enhance polarity and influence electronic distribution.

- Steric effects: The methyl group at position 8 modulates steric interactions.

This compound is primarily studied for its structural and physicochemical properties, with applications hypothesized in materials science and medicinal chemistry (though specific biological data are unavailable in the provided evidence). Its ChemSpider ID is 1498963, and it is often referenced in crystallographic studies using tools like SHELX .

Properties

IUPAC Name |

[2-(4-nitrophenyl)-2-oxoethyl] 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17ClN2O5/c1-15-3-2-4-20-21(13-22(27-24(15)20)16-5-9-18(26)10-6-16)25(30)33-14-23(29)17-7-11-19(12-8-17)28(31)32/h2-13H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYLKYLRSPJDKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-(4-nitrophenyl)-2-oxoethyl chloride with 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid in the presence of a base such as triethylamine (TEA) in an organic solvent like tetrahydrofuran (THF). The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium methoxide (NaOCH₃) in methanol.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

2-(4-Nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anticancer properties due to its ability to inhibit specific molecular pathways.

Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to the disruption of critical biological pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Chlorophenyl vs. Methylphenyl Substitutions

Halogen Substitutions: Chlorine vs. Bromine

| Compound Name | Halogen (Quinoline) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound | 4-Chlorophenyl | C₂₅H₁₇ClN₂O₅ | 460.87 |

| Bromophenyl Analog | 4-Bromophenyl | C₂₅H₁₇BrN₂O₅ | 505.78 |

Impact : Bromine’s larger atomic radius increases molecular weight by 44.91 g/mol and polarizability, which may alter binding affinities in supramolecular interactions.

Alkyl Chain Modifications

| Compound Name | Alkyl Chain (Oxoethyl) | Molecular Formula | Predicted CCS [M+H]+ (Ų) |

|---|---|---|---|

| Target Compound | None (4-nitrophenyl) | C₂₅H₁₇ClN₂O₅ | Not reported |

| Heptylphenyl Analog | 4-Heptylphenyl | C₃₄H₃₆ClNO₅ | 232.5 |

Methoxy Group Introduction

| Compound Name | Substituent (Quinoline) | Molecular Formula |

|---|---|---|

| Target Compound | 4-Chlorophenyl | C₂₅H₁₇ClN₂O₅ |

| Methoxyphenyl Analog | 4-Methoxyphenyl | C₂₆H₂₀N₂O₆ |

Biological Activity

The compound 2-(4-Nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate (CAS No: 354769-19-0) is a quinoline derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant research findings related to this compound.

Chemical Structure and Properties

The molecular formula of the compound is . The structure features a quinoline core, which is known for various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit significant antimicrobial activity against a range of pathogens. For instance, a study highlighted that compounds with similar structures demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 10 µg/mL |

| Similar Quinoline Derivative | S. aureus | 5 µg/mL |

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. A notable investigation assessed the activity of various quinoline-based compounds against human cancer cell lines, revealing that certain derivatives led to significant apoptosis in cancer cells.

Case Study: Anticancer Evaluation

A study conducted on a series of quinoline derivatives, including our compound of interest, showed promising results:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- Findings : The compound exhibited IC50 values of approximately 15 µM against MCF-7 cells and 20 µM against HeLa cells, indicating moderate to high potency.

The mechanism by which quinoline derivatives exert their biological effects often involves the inhibition of DNA synthesis and the induction of oxidative stress in microbial and cancer cells. The nitro group in the structure may play a crucial role in generating reactive oxygen species (ROS), which contribute to cell death.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed for structural elucidation.

Q & A

Q. What are the optimal synthetic routes for 2-(4-Nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions. A typical approach involves:

Quinoline core formation : Condensation of substituted aldehydes (e.g., 4-chlorobenzaldehyde) with ketones (e.g., 2-methylcyclohexanone) in ethanol under reflux, catalyzed by ammonium acetate, to form the quinoline backbone .

Esterification : Reacting the quinoline carboxylic acid derivative with 4-nitrophenyl glycolic acid chloride in the presence of phosphorus oxychloride (POCl₃) as a catalyst. POCl₃ facilitates ester bond formation under controlled heating (353–363 K) .

Purification : Recrystallization from ethanol or ethyl acetate to achieve >90% purity .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 2.32 ppm for methyl groups, aromatic protons at δ 6.80–7.73 ppm) to confirm substituent positions and integration ratios .

- Infrared Spectroscopy (IR) : Peaks at ~1647 cm⁻¹ (C=O ester), ~1249 cm⁻¹ (C-O), and ~3061 cm⁻¹ (aromatic C-H) verify functional groups .

- High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight (e.g., m/z 492.9 for related esters) .

- X-ray Crystallography : For absolute configuration determination (e.g., SHELX refinement protocols) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in X-ray crystallographic data during structural refinement?

- Methodological Answer :

- Software Tools : Use SHELXL for refinement, which allows flexible modeling of hydrogen bonds and thermal displacement parameters. For example, resolved cyclohexene ring conformation using riding models for H-atoms .

- Validation Metrics : Check R-factors (<5%), mean plane deviations (e.g., 0.019 Å for aromatic rings), and hydrogen-bonding interactions (e.g., N–H⋯O dimers) to resolve geometric inconsistencies .

- Comparative Analysis : Align dihedral angles (e.g., 14.7° between quinoline and phenyl planes) with analogous structures to identify outliers .

Q. What methodologies are employed to investigate the structure-activity relationships (SAR) of this quinoline derivative?

- Methodological Answer :

- Systematic Substitution : Modify substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl or methoxyphenyl) and test bioactivity in assays (e.g., antimicrobial, anticancer). showed enhanced activity with electron-withdrawing groups like -Cl .

- Computational Docking : Use programs like AutoDock to predict binding affinities to targets (e.g., enzymes, receptors). For example, modeled receptor-ligand interactions using hybrid wet-lab/computational approaches .

- In Vitro Assays : Screen derivatives against cell lines (e.g., MCF-7 for anticancer activity) with IC₅₀ calculations .

Q. How should conflicting biological activity data across studies be critically evaluated?

- Methodological Answer :

- Assay Standardization : Compare experimental conditions (e.g., cell line viability assays vs. enzyme inhibition assays). For instance, reported varying IC₅₀ values depending on cell type .

- Purity Validation : Use HPLC (≥95% purity) to rule out impurities as confounding factors. emphasized rigorous chromatographic validation for SAR reliability .

- Statistical Analysis : Apply multivariate regression to isolate substituent effects from noise. highlighted meta-analytical frameworks for reconciling divergent datasets .

Data Contradiction Analysis

Q. How to address inconsistencies in reported melting points or spectral data?

- Methodological Answer :

- Recrystallization Solvents : Melting points vary with solvent polarity (e.g., ethanol vs. ethyl acetate). reported 386 K for a chlorophenyl ester after ethanol recrystallization .

- Instrument Calibration : Cross-validate NMR chemical shifts using internal standards (e.g., TMS) and ensure spectrometer frequency alignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.